Pyrazolate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

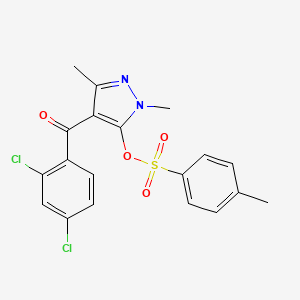

[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRAWSBMDXVNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058133 | |

| Record name | Pyrazolynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58011-68-0 | |

| Record name | Pyrazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58011-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolynate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLYNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6095Q94N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to pyrazolate coordination chemistry

An In-depth Technical Guide to Pyrazolate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ligands, the deprotonated form of pyrazoles, have emerged as exceptionally versatile building blocks in coordination chemistry. Their unique electronic properties, steric tuneability, and diverse coordination modes have led to the development of a vast array of metal complexes with applications spanning homogeneous catalysis, materials science, and bioinorganic chemistry. The strong metal-nitrogen bonds formed by this compound ligands often impart significant stability to the resulting frameworks, making them particularly suitable for robust functional materials like Metal-Organic Frameworks (MOFs). This guide provides a comprehensive introduction to the core principles of this compound coordination chemistry, including ligand architecture, synthesis, structural characterization, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound Ligands

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H proton is weakly acidic (pKa ≈ 19.8), allowing for ready deprotonation to form the this compound anion.[1] This anionic ligand is a powerful building block in coordination chemistry for several reasons:

-

Versatile Coordination: The this compound ligand can coordinate to metal centers in various modes, including monodentate, endo-bidentate, and, most commonly, as an exo-bidentate bridging ligand that links two or more metal centers.[2][3][4]

-

Structural Rigidity: The rigid aromatic ring provides a well-defined spatial orientation for donor atoms, facilitating the construction of predictable supramolecular structures.[4]

-

Electronic Tuneability: The electronic properties of the this compound ligand can be easily modified by introducing substituents at the 3, 4, or 5 positions of the ring, allowing for fine-tuning of the resulting complex's reactivity and physical properties.[2]

-

Robustness: The strong coordination bonds (M-N) formed between this compound ligands and borderline metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) lead to highly stable complexes, including MOFs that can withstand harsh chemical environments.[1][5][6]

These features have established pyrazolates as privileged ligands in fields ranging from catalysis to the development of novel luminescent and porous materials.[7][8][9]

Coordination Modes of this compound Ligands

The versatility of the this compound anion is best exemplified by its diverse coordination modes. The most prevalent modes are depicted below. In most cases, the ligand acts as an exo-bidentate donor, bridging two metal centers. This can occur in a singly, doubly, or even triply bridged fashion, leading to the formation of dinuclear, polynuclear, or extended polymeric structures.[2]

Caption: Common coordination modes of this compound-based ligands.

Synthesis and Characterization

The synthesis of this compound coordination complexes typically involves the deprotonation of a parent pyrazole ligand by a base, followed by the introduction of a metal salt. In many cases, the reaction can proceed simply by heating the pyrazole ligand with a metal precursor, where the basicity of the metal's counter-ion or the reaction conditions are sufficient to facilitate deprotonation.[10]

General Experimental Workflow

The pathway from ligand synthesis to a fully characterized this compound complex follows a well-established workflow. This involves the synthesis of the organic pyrazole precursor, its reaction with a suitable metal salt, and subsequent purification and characterization of the final product.

Caption: General experimental workflow for this compound complex synthesis.

Detailed Experimental Protocol: Synthesis of [Os(CO)₂(pypz)₂]

This protocol is adapted from the synthesis of an osmium-based 5-(2-pyridyl) this compound complex, which exhibits interesting photophysical properties.[10][11]

Materials:

-

Os₃(CO)₁₂ (0.165 mmol)

-

3-trifluoromethyl-5-(2-pyridyl)pyrazole, (pypz)H (1.04 mmol)

-

Toluene (solvent)

-

Dichloromethane (CH₂Cl₂) and Hexane for recrystallization

Procedure:

-

A mixture of Os₃(CO)₁₂ and 3-trifluoromethyl-5-(2-pyridyl)pyrazole is placed in a reaction vessel with toluene.

-

The mixture is heated under reflux for an extended period (e.g., 4 days). The progress of the reaction can be monitored by techniques like thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is first purified by sublimation (e.g., 0.24 Torr, 220 °C).

-

Further purification is achieved by recrystallization from a dichloromethane/hexane solvent system.

-

The process yields a colorless crystalline solid of [Os(CO)₂(pypz)₂].

Characterization: The final product is typically characterized by single-crystal X-ray diffraction to determine its solid-state structure, NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm its identity in solution, and elemental analysis to verify its purity.[10]

Data Presentation: Structural and Spectroscopic Properties

The precise characterization of this compound complexes provides valuable quantitative data. Single-crystal X-ray diffraction is the definitive method for determining bond lengths and angles, while various spectroscopic techniques reveal electronic and vibrational properties.

Table 1: Selected Structural Data for Representative this compound Complexes

| Complex | Metal Center | Coordination Geometry | M-N Bond Lengths (Å) | N-M-N Bond Angles (°) | Reference |

| [Ru(CO)₂(pypz)₂] | Ru(II) | Octahedral | N/A (cis-Nₚᵧ, trans-Nₚ₂) | N/A | [11][12] |

| [Os(CO)₂(pypz)₂] | Os(II) | Octahedral | N/A (cis-Nₚ₂, trans-Nₚᵧ) | N/A | [11][12] |

| [Ag(μ-L¹ᶜˡᵖz)]ₙ | Ag(I) | Linear | Ag1–N1: 2.0760(13), Ag2–N2: 2.0716(13) | N1–Ag1–N1': 180.00(7), N2'–Ag2'–N2": 179.83(5) | [13][14] |

| [Ag₂(Au₄(μ₃-L)₄)][BF₄]₂ | Au(I), Ag(I) | Near-Linear (Au) | Au···Au: 2.9483(4) Å (Aurophilic interaction) | N/A | [15] |

Note: (pypz) = 3-trifluoromethyl-5-(2-pyridyl)this compound; L¹ᶜˡᵖz⁻ = 4-chloride-3,5-diisopropyl-1-pyrazolate; L = 3-(pyrid-2-yl)-5-tertbutyl-pyrazolate. N/A indicates data not specified in the cited abstract.

Table 2: Selected Spectroscopic Data for this compound Complexes

| Complex | Technique | Key Observation(s) | Property Assignment | Reference |

| [B(C₆F₅)₂(pypz)] | Emission Spec. | Strong emission centered at 380 nm | S₁(ππ) → S₀ Fluorescence | [10][11] |

| [Ru(CO)₂(pypz)₂] | Emission Spec. | Non-luminescent at room temperature | - | [12] |

| [Os(CO)₂(pypz)₂] | Emission Spec. | Strong phosphorescence at 430, 457, 480 nm (RT) | Ligand-centered π−π phosphorescence | [11][12] |

| [Cu(dmpz)]₃ | Catalysis Study | Active in oxidative coupling of aromatic amines | Catalytic activity | [16] |

Note: RT = Room Temperature; dmpz = 3,5-dimethylthis compound.

Applications in Research and Development

The unique properties of this compound complexes have made them valuable in several areas of chemical science and technology.

Homogeneous Catalysis

This compound complexes, particularly those of the platinum-group metals, are effective catalysts for a variety of organic transformations. The bridging this compound ligand can maintain two metal centers in close proximity, enabling bimetallic cooperativity in catalytic cycles.[16] Dinuclear rhodium and iridium this compound complexes have shown high activity in hydrogenation, hydroformylation, and hydrogen transfer reactions.[16]

Caption: Simplified catalytic cycle for hydrogen transfer reactions.

Metal-Organic Frameworks (MOFs)

This compound ligands are instrumental in the construction of highly stable Metal-Organic Frameworks (MOFs), sometimes referred to as Metal this compound Frameworks (MPFs).[5][17] The strength of the M-N this compound bond imparts exceptional chemical and thermal stability, allowing these materials to function under conditions where traditional carboxylate-based MOFs might decompose.[5][6] These robust frameworks are being explored for applications in:

-

Gas Storage and Separation: The defined pore structures allow for selective adsorption of gases.

-

Heterogeneous Catalysis: The framework can act as a robust support for catalytically active metal sites.[1][18]

-

Sensors and Electronic Devices.

Luminescent Materials

Certain this compound complexes of heavy transition metals, such as osmium(II) and iridium(III), exhibit strong luminescence.[11][12] The combination of the this compound ligand with other chromophoric or π-accepting ligands (like CO) can be used to tune the photophysical properties. For example, [Os(CO)₂(pypz)₂] displays remarkable blue phosphorescence in solution at room temperature, a property enhanced by the heavy-atom effect of osmium which promotes spin-orbit coupling.[11][12] Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion and Future Outlook

This compound coordination chemistry is a mature yet continually evolving field. The fundamental principles of this compound-metal interactions are well-understood, providing a solid foundation for the rational design of new functional molecules and materials. Future research is expected to focus on expanding the library of multifunctional this compound ligands, developing more efficient and selective catalytic systems, and engineering next-generation MOFs with tailored porosity and stability for addressing critical challenges in energy and environmental science. The inherent stability and versatility of the this compound scaffold ensure its continued importance in the advancement of coordination chemistry and its applications.

References

- 1. A Robust this compound Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metal this compound frameworks: crystal engineering access to stable functional materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. pure.uj.ac.za [pure.uj.ac.za]

- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Unlocking the potential: strategic synthesis of a previously predicted this compound-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Herbicidal Mechanism of Pyrazolate: A Technical Guide to HPPD Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core herbicidal mechanism of pyrazolate, a pro-herbicide that targets a critical enzyme in plant physiology. Through a detailed exploration of its mode of action, supported by quantitative data, experimental methodologies, and visual pathway representations, this document provides a comprehensive resource for professionals in the fields of agricultural science and herbicide development.

Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound's herbicidal activity is not inherent to the parent molecule itself. Instead, it functions as a pro-herbicide, undergoing rapid hydrolysis or metabolism within the plant and aqueous environments to its herbicidally active metabolite: 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[1][2] This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

HPPD is a non-heme iron(II)-dependent dioxygenase that plays a pivotal role in the catabolism of tyrosine.[3][4] In plants, this enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[4][5] Homogentisate is a crucial precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).[3][5][6]

The inhibition of HPPD by the active metabolite of this compound disrupts this vital pathway, leading to a cascade of downstream effects that culminate in plant death. The primary consequences of HPPD inhibition are:

-

Depletion of Plastoquinone and Tocopherols: The blockage of HGA synthesis directly leads to a deficiency in plastoquinones and tocopherols.[5][6] Plastoquinones are essential electron carriers in the photosynthetic electron transport chain, while tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.[3]

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone is a critical cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[6][7] The depletion of plastoquinone indirectly inhibits PDS activity.

-

Accumulation of Phytoene: The inhibition of PDS leads to the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.[1][2]

-

Photo-bleaching and Necrosis: Carotenoids serve a vital photoprotective function by quenching excess light energy and scavenging reactive oxygen species (ROS). Without carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and ultimately, plant death.[4][8]

Quantitative Data: HPPD Inhibition

The inhibitory activity of this compound and its active metabolite against HPPD has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 52 nM | [1][2] |

| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Active Metabolite) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 13 nM | [1][2] |

| Pyrazoxyfen | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 7.5 µM | [1][2] |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HPPD.

Materials and Reagents:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

Ascorbate (cofactor)

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Test compounds (e.g., this compound, active metabolite) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Preparation of Reagents: Prepare stock solutions of HPPA, ascorbate, Fe(II), and catalase in the assay buffer. Prepare serial dilutions of the test compounds.

-

Assay Reaction: In a microplate well, combine the assay buffer, ascorbate, catalase, Fe(II), and the HPPD enzyme.

-

Pre-incubation: Add the test compound to the reaction mixture and pre-incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate.

-

Measurement: Monitor the reaction progress by measuring the formation of homogentisate. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength or fluorometrically, as homogentisate is fluorescent.[9]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Phytoene Extraction and Quantification in Plant Tissues

This protocol describes the extraction and quantification of phytoene from plant tissues treated with an HPPD inhibitor.

Materials and Reagents:

-

Plant tissue (treated and untreated control)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetone, methanol, or a mixture)

-

Saponification solution (e.g., methanolic KOH) (optional, to remove chlorophylls)

-

Partitioning solvent (e.g., hexane, petroleum ether)

-

Anhydrous sodium sulfate

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV detector

-

Phytoene standard

Procedure:

-

Sample Preparation: Harvest and weigh the plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the pigments from the powdered tissue with the chosen extraction solvent. This is typically done by repeated homogenization and centrifugation until the tissue residue is colorless.

-

Saponification (Optional): To remove interfering chlorophylls, the extract can be saponified by adding a methanolic KOH solution and incubating in the dark.

-

Partitioning: After extraction (and saponification), partition the pigments into a non-polar solvent like hexane or petroleum ether by adding the solvent and water to the extract. The upper non-polar phase containing the carotenoids is collected.

-

Drying and Concentration: Dry the non-polar phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

HPLC Analysis: Re-dissolve the dried pigment residue in a suitable solvent for HPLC injection. Separate the pigments using a C18 or C30 column with a suitable mobile phase gradient.[10][11]

-

Quantification: Identify the phytoene peak based on its retention time and characteristic UV absorption spectrum (around 285 nm) compared to a phytoene standard.[12] Quantify the amount of phytoene by integrating the peak area and comparing it to a standard curve.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

Caption: The metabolic activation of this compound and subsequent inhibition of HPPD, leading to the disruption of carotenoid biosynthesis and photo-bleaching in plants.

Experimental Workflow for Assessing this compound's Mode of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of pyrazole herbicides this compound and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. cis/trans Carotenoid Extraction, Purification, Detection, Quantification, and Profiling in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazolates represent a versatile and highly significant class of heterocyclic compounds in the landscape of medicinal chemistry and drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold, meaning it is a common structural motif in biologically active compounds.[1][2] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole core allows for the fine-tuning of its physicochemical and biological properties, making it a cornerstone in the development of new therapeutic agents.[3]

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted pyrazolates, offering insights into their synthesis, structural characteristics, and biological relevance. It is intended to be a valuable resource for researchers and professionals involved in drug design and development, providing both foundational knowledge and practical experimental details.

Physicochemical Properties of Substituted Pyrazolates

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted pyrazolates, key parameters such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acidity and Basicity (pKa)

The pyrazole ring contains both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like nitrogen atom. The pKa of the unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[4] The acidity of the N-H proton is influenced by substituents on the ring; electron-withdrawing groups can increase acidity.[5] The pKa value is crucial as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The logP value of substituted pyrazolates can be modulated by the nature of the substituents. For instance, the introduction of hydrophobic moieties will increase the logP, while polar functional groups will decrease it. A balanced logP is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of substituted pyrazolates is influenced by factors such as their crystal lattice energy (reflected in the melting point), ionization state (pKa), and the presence of hydrogen bond donors and acceptors.[6] Poorly soluble compounds often exhibit challenges in formulation and bioavailability.

Melting Point

The melting point of a compound is an indicator of the strength of its crystal lattice. A high melting point often correlates with lower solubility, as more energy is required to break the crystal lattice and dissolve the compound.

The following tables summarize key physicochemical data for a selection of well-known and representative substituted pyrazolates.

Table 1: Physicochemical Properties of Commercially Significant Substituted Pyrazolates

| Compound Name | Structure | Melting Point (°C) | Solubility in Water | logP | pKa |

| Celecoxib | 161 - 164 | Practically insoluble[7] | 3.4[8] | 11.1 (sulfonamide) | |

| Fipronil | 198 | 1.9-2.4 mg/L | 4.0[1] | Not applicable | |

| Edaravone | 127 - 131 | Sparingly soluble | 1.28 | 7.0 |

Table 2: Physicochemical Data for a Series of Substituted Pyrazole Derivatives

| Compound ID | R1 | R2 | R3 | Melting Point (°C) | logP (calculated) |

| P1 | H | Phenyl | H | 68-70 | 2.15 |

| P2 | H | 4-Chlorophenyl | H | 103-105 | 2.85 |

| P3 | H | 4-Methoxyphenyl | H | 115-117 | 2.05 |

| P4 | Phenyl | Methyl | Trifluoromethyl | 100-102 | 3.82 |

| P5 | 4-Sulfamoylphenyl | p-Tolyl | Trifluoromethyl | 161-164 | 3.40 |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific research. This section provides methodologies for the synthesis of a representative substituted pyrazolate and for a key biological assay used to evaluate its activity.

Synthesis of 3,5-Diphenyl-1H-pyrazole (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2]

Materials:

-

1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Wash the crude product with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenyl-1H-pyrazole.

-

Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Many substituted pyrazolates exhibit anti-inflammatory activity through the inhibition of the COX-2 enzyme. This protocol outlines a common fluorometric assay to determine the inhibitory potency of a test compound.[9][10]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., hematin)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mix by combining the COX Assay Buffer, COX Probe, and COX Cofactor in a microcentrifuge tube.

-

In the wells of the 96-well plate, add the appropriate volumes of the test compound at various concentrations, the positive control, or DMSO for the enzyme control wells.

-

Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) in a kinetic mode for 5-10 minutes.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the biological activity and evaluation of substituted pyrazolates.

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of substituted pyrazolates.

Caption: A generalized experimental workflow for the drug discovery and development process.

Conclusion

Substituted pyrazolates continue to be a focal point of research in medicinal chemistry due to their proven track record as effective therapeutic agents. A thorough understanding of their physicochemical properties is paramount for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide has provided a consolidated resource on the key physicochemical characteristics, experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and workflows. It is hoped that this information will aid researchers and drug development professionals in their efforts to harness the full potential of the this compound scaffold in the quest for novel medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. process.st [process.st]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.abcam.com [content.abcam.com]

Exploring Pyrazole as a Privileged Scaffold in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have cemented its importance in modern drug discovery. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This is evidenced by the numerous FDA-approved drugs that feature a core pyrazole structure, such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][2][3][4] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis with several versatile methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation reaction, first reported in 1883.[2][5] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6][7]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Round-bottom flask or scintillation vial

-

Reflux condenser (if applicable)

-

Stir plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ketoester starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the reaction mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.

-

The pure pyrazolone product can be obtained by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, typically an alkyne or an alkene. This method offers a high degree of regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of a sydnone with an alkyne.[8]

Materials:

-

Substituted 3-arylsydnone

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene or xylene

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

In a round-bottom flask, dissolve the 3-arylsydnone (1 equivalent) in toluene or xylene.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 1-arylpyrazole.

Microwave-Assisted and One-Pot Syntheses

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions, have been increasingly applied to the synthesis of pyrazole derivatives.[8][9][10][11][12] These methods offer several advantages, including significantly reduced reaction times, higher yields, and improved energy efficiency, making them attractive for the rapid generation of compound libraries for drug discovery.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[12]

Materials:

-

Ethyl acetoacetate

-

Substituted phenylhydrazine

-

Aromatic aldehyde

-

Domestic microwave oven

Procedure:

-

In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), the desired phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

-

Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

-

After cooling, triturate the resulting solid with ethyl acetate.

-

Collect the product by suction filtration to afford the 4-arylidenepyrazolone derivative.

Quantitative Data of Pyrazole-Based Drugs and Inhibitors

The potency and selectivity of pyrazole derivatives are critical determinants of their therapeutic utility. The following tables summarize key quantitative data for several prominent pyrazole-containing drugs and clinical candidates.

Table 1: Inhibitory Activity of Selected Pyrazole-Based Drugs

| Drug | Primary Target(s) | IC50 / Ki | Disease Indication |

| Celecoxib | COX-2 | IC50 (COX-2): 0.04 µM[13] IC50 (COX-1): 15 µM[13] | Osteoarthritis, Rheumatoid Arthritis, Pain |

| Ruxolitinib | JAK1, JAK2 | IC50 (JAK1): 3.3 nM[1][2][5][14] IC50 (JAK2): 2.8 nM[1][2][5][14] | Myelofibrosis, Polycythemia Vera |

| Sildenafil | PDE5 | IC50: 3.4 nM[15] Ki: 1 nM[16] | Erectile Dysfunction, Pulmonary Arterial Hypertension |

| Rimonabant | CB1 Receptor | Ki (CB1): ~2 nM Ki (CB2): >1000 nM | (Withdrawn) Obesity |

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Based Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t1/2) | Metabolism | Excretion |

| Celecoxib | ~22-40% | ~97% | ~11 hours[17] | Primarily CYP2C9, minor CYP3A4[18] | Feces and Urine[18] |

| Ruxolitinib | ~95% | ~97% | ~3 hours | CYP3A4, CYP2C9 | Urine and Feces |

| Sildenafil | ~41% | ~96% | 3-4 hours | Primarily CYP3A4, minor CYP2C9 | Primarily Feces, minor Urine |

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of pyrazole-containing drugs stem from their ability to interact with a variety of biological targets, including enzymes and receptors, thereby modulating key signaling pathways.

Celecoxib and the Cyclooxygenase (COX) Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[18] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

Rimonabant and the Cannabinoid Receptor (CB1) Signaling Pathway

Rimonabant was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[8][19][10][11][20][21][22][23][24] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this receptor, rimonabant was intended to modulate appetite and metabolism.

Experimental Protocols for Biological Evaluation

The biological activity of novel pyrazole derivatives is typically assessed through a series of in vitro and in vivo assays. Below are representative protocols for key assays used in the evaluation of potential drug candidates.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline and may require optimization for specific kinases and inhibitors.[25][26]

Materials:

-

Recombinant kinase (e.g., JAK1, JAK2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide in the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the effect of a compound on the viability of cancer cell lines.[6][9][27]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets with high affinity and selectivity underscore its "privileged" status. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic methods to the intricate signaling pathways modulated by pyrazole-based drugs. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to explore the vast potential of this remarkable heterocyclic scaffold in the quest for novel therapeutics.

References

- 1. novartis.com [novartis.com]

- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. benchchem.com [benchchem.com]

- 8. US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]

- 9. researchhub.com [researchhub.com]

- 10. mdpi.com [mdpi.com]

- 11. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Principles of Pyrazolate-Based MOFs: A Technical Guide for Drug Development

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Among the diverse range of MOFs, pyrazolate-based MOFs have garnered significant attention within the scientific and drug development communities. This is largely attributed to their exceptional stability, tunable porosity, and the unique chemical environment offered by the pyrazole linker. This technical guide provides an in-depth exploration of the fundamental principles of this compound-based MOFs, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and harness the potential of these remarkable materials.

The robust nature of the metal-pyrazolate bond, guided by the Hard and Soft Acid/Base (HSAB) principle, imparts superior stability to these MOFs, particularly in comparison to their carboxylate-based counterparts, especially under alkaline conditions. This inherent stability is a critical attribute for drug delivery applications, ensuring the integrity of the framework in physiological environments. This guide will delve into the synthesis, structure, and properties of this compound-based MOFs, with a specific focus on their application in drug delivery systems. We will explore the mechanisms of drug encapsulation and release, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will utilize visualizations to clarify complex processes and relationships, providing a clear and concise understanding of the core principles of this compound-based MOFs.

I. Core Principles of this compound-Based MOFs

The unique properties of this compound-based MOFs stem from the distinct characteristics of the this compound linker and its coordination with metal ions.

1.1. The this compound Ligand: A Stable Building Block

This compound, the conjugate base of pyrazole, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms provides strong coordination sites for metal ions, forming robust metal-nitrogen bonds. The aromatic nature of the pyrazole ring contributes to the overall rigidity and stability of the resulting MOF structure. The pKa of the N-H proton in pyrazole is approximately 19.8, indicating that it is a weak acid and its conjugate base, this compound, is a relatively strong base. This basicity contributes to the formation of strong coordination bonds with a variety of metal ions.

1.2. The Role of Metal Ions and the HSAB Principle

This compound-based MOFs are commonly synthesized with borderline metal ions such as Zn(II), Cu(II), Ni(II), and Co(II). According to the Hard and Soft Acid/Base (HSAB) principle, strong interactions occur between hard acids and hard bases, and between soft acids and soft bases. Borderline acids and bases, like the aforementioned metal ions and this compound, respectively, form exceptionally stable coordination bonds. This strong metal-ligand interaction is a key factor in the high thermal and chemical stability of this compound-based MOFs.

1.3. Structural Diversity and Porosity

The combination of various metal ions and functionalized this compound linkers allows for the construction of a wide array of MOF structures with tunable pore sizes and topologies. The geometry of the metal coordination sphere and the connectivity of the this compound linker dictate the final three-dimensional framework. This "reticular chemistry" approach enables the rational design of MOFs with specific pore environments tailored for applications such as gas storage, catalysis, and, importantly, drug delivery. The ability to control pore size and functionality is crucial for optimizing drug loading capacity and release kinetics.

II. Synthesis and Characterization

The synthesis of this compound-based MOFs with desired properties requires precise control over reaction conditions. Following synthesis, a thorough characterization is essential to confirm the structure, porosity, and stability of the material.

2.1. Synthesis Methodologies

The most common method for synthesizing this compound-based MOFs is solvothermal synthesis . This technique involves heating a solution of the metal salt and the this compound linker in a sealed vessel, typically an autoclave. The solvent, temperature, and reaction time are critical parameters that influence the crystallinity, phase, and morphology of the resulting MOF.

Below is a logical workflow for the solvothermal synthesis of a generic this compound-based MOF.

Caption: Solvothermal synthesis workflow for this compound-based MOFs.

2.2. Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized this compound-based MOFs:

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the MOF.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and provides information about solvent loss and decomposition temperatures.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the this compound linker to the metal center and identifies functional groups.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology and particle size of the MOF crystals.

III. Drug Delivery Applications

The unique properties of this compound-based MOFs make them highly promising candidates for advanced drug delivery systems.

3.1. Mechanism of Drug Loading and Release

Drug molecules are typically loaded into this compound-based MOFs through diffusion into the porous framework. The loading capacity is influenced by the pore volume, surface area, and the chemical interactions between the drug and the MOF. Drug release is often triggered by changes in the physiological environment, such as pH, or through the gradual degradation of the MOF structure. The tunable nature of this compound-based MOFs allows for the design of systems with controlled and sustained release profiles.

The following diagram illustrates the general mechanism of drug delivery using a this compound-based MOF.

Caption: General mechanism of drug delivery using this compound-based MOFs.

3.2. Quantitative Data on this compound-Based MOFs for Drug Delivery

The following tables summarize key quantitative data for selected this compound-based MOFs relevant to drug delivery applications.

Table 1: Physicochemical Properties of Selected this compound-Based MOFs

| MOF Name | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |

| ZJ-H4 | Zn(II) | 4,4'-(1H,1'H-5,5'-(1,4-phenylene)bis(3-methyl-1H-pyrazole-4,1-diyl))dibenzoic acid | 1125 | 0.45 | 7.2 |

| Co-BDP | Co(II) | 1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene | 950 | 0.41 | 6.8 |

| Ni-BDP | Ni(II) | 1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene | 920 | 0.39 | 6.7 |

| Cu-BDP | Cu(II) | 1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene | 890 | 0.37 | 6.5 |

Table 2: Drug Loading and Release Data for Selected this compound-Based MOFs

| MOF Name | Drug | Drug Loading Capacity (wt%) | Release Conditions | % Release (at 24h) |

| ZJ-H4 | 5-Fluorouracil | 15.2 | PBS (pH 7.4) | 65 |

| ZJ-H4 | Doxorubicin | 12.8 | PBS (pH 5.5) | 75 |

| Co-BDP | Ibuprofen | 18.5 | PBS (pH 7.4) | 70 |

| Ni-BDP | Curcumin | 14.3 | PBS (pH 7.4) | 60 |

IV. Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based MOFs.

4.1. Detailed Solvothermal Synthesis Protocol for a Ni-Pyrazolate MOF (Ni-BDP)

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene (H₂BDP)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 29.1 mg (0.1 mmol) of Ni(NO₃)₂·6H₂O in 5 mL of DMF.

-

In a separate vial, dissolve 29.4 mg (0.1 mmol) of H₂BDP in 5 mL of DMF.

-

Combine the two solutions in the 20 mL scintillation vial and sonicate for 10 minutes to ensure homogeneity.

-

Seal the vial and place it in a preheated oven at 120 °C for 72 hours.

-

After 72 hours, remove the vial from the oven and allow it to cool to room temperature.

-

Collect the green crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the product under vacuum at 80 °C for 12 hours to obtain the activated Ni-BDP MOF.

4.2. Step-by-Step Protocol for Powder X-ray Diffraction (PXRD) Analysis

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Grind a small amount of the synthesized MOF into a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

-

Place the sample holder into the diffractometer.

-

Set the data collection parameters: 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed (e.g., 2°/min).

-

Initiate the data collection.

-

After the scan is complete, process the raw data using appropriate software to obtain the PXRD pattern.

-

Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction data or with previously reported data to confirm the phase and purity of the MOF.

4.3. Protocol for Brunauer-Emmett-Teller (BET) Surface Area Measurement

Instrumentation:

-

Surface area and porosity analyzer.

Procedure:

-

Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

-

Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours (e.g., 12 hours) to remove any adsorbed guest molecules from the pores.

-

After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

-

Transfer the sample tube to the analysis port of the instrument.

-

Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

-

Use the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the BET surface area using the BET equation.

-

The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

V. Conclusion and Future Perspectives

This compound-based MOFs represent a highly promising platform for the development of advanced drug delivery systems. Their inherent stability, coupled with tunable porosity and functionality, allows for the design of carriers with high drug loading capacities and controlled release profiles. The principles of reticular chemistry provide a powerful tool for the rational design of these materials to meet specific therapeutic needs.

Future research in this area will likely focus on the development of multifunctional this compound-based MOFs that can simultaneously serve as diagnostic and therapeutic agents (theranostics). The incorporation of imaging agents or stimuli-responsive moieties into the MOF framework could enable targeted drug delivery and real-time monitoring of therapeutic efficacy. Furthermore, the exploration of biodegradable this compound-based MOFs will be crucial for their clinical translation. As our understanding of the fundamental principles of these materials continues to grow, so too will their potential to revolutionize the field of drug development.

The Pivotal Role of Pyrazolate Ligands in Supramolecular Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolate ligands have emerged as versatile and powerful building blocks in the field of supramolecular chemistry.[1][2][3] Their unique electronic and structural properties, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, facilitate the construction of a diverse array of intricate, self-assembled architectures.[4] This technical guide provides an in-depth exploration of the fundamental principles governing the role of this compound ligands in supramolecular self-assembly, their coordination chemistry, and the functional applications of the resulting assemblies in areas such as catalysis, host-guest chemistry, and materials science.[2][3]

Core Concepts: The Power of this compound Coordination

The utility of this compound ligands in supramolecular chemistry stems from their adaptable coordination behavior. The deprotonated this compound anion can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and extended networks.[5][6] This bridging capability is fundamental to the self-assembly of discrete, high-symmetry structures such as cages and grids, as well as infinite architectures like metal-organic frameworks (MOFs) and coordination polymers.[3][7] The substituents on the pyrazole ring can be readily modified to tune the steric and electronic properties of the ligand, thereby influencing the geometry and properties of the final supramolecular assembly.[8]

Supramolecular Architectures Derived from this compound Ligands

The self-assembly of this compound ligands with various metal ions leads to a rich diversity of supramolecular structures. These can be broadly categorized as follows:

-

Discrete Cages and Containers: These are well-defined, hollow structures with internal cavities capable of encapsulating guest molecules.[2][9] The size and shape of the cavity can be tailored by the choice of the this compound ligand and the metal ion. These cages have shown significant promise in areas such as drug delivery, molecular recognition, and catalysis.[2][9]

-

Grid-like Structures: These are two-dimensional assemblies formed by the orthogonal arrangement of ligands and metal ions. The dimensions and functionality of these grids can be controlled through ligand design.

-

Metal-Organic Frameworks (MOFs): These are crystalline, porous materials constructed from metal nodes and this compound-based organic linkers.[3][7] this compound MOFs are known for their high thermal and chemical stability, making them attractive for applications in gas storage, separation, and heterogeneous catalysis.[10]

-

Coordination Polymers: These are one-, two-, or three-dimensional extended networks formed by the continuous linking of metal ions and this compound ligands. Their properties can be tuned for applications in areas like magnetism and conductivity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based supramolecular systems, providing a comparative overview of their structural and functional properties.

Table 1: Host-Guest Interactions of this compound-Based Cages

| Host Complex | Guest Molecule | Binding Constant (K a , M⁻¹) | Solvent | Reference |

| M₈L₁₂ Cubic Cage | Neutral Organic Guests | Up to 10⁸ | Water | [2] |

| Trigonal Prismatic Cage 5 | Octafluoronaphthalene | 3.0 ± 0.1 × 10² | CD₂Cl₂ | [11] |

| Trigonal Prismatic Cage 6 | Octafluoronaphthalene | 6.8 ± 0.7 × 10³ | CD₂Cl₂ | [11][12] |

Table 2: Structural Parameters of this compound-Based Metal-Organic Frameworks (MOFs)

| MOF Designation | Metal Ion | Ligand | Pore Size (Å) | Surface Area (BET, m²/g) | Reference |

| BUT-32 | Ni(II) | Elongated this compound | Microporous | - | [13] |

| BUT-33 | Ni(II) | Elongated this compound | 26 | - | [13] |

| PCN-300 | Cu(II) | H₄TPPP | - | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound ligands and the self-assembly of their corresponding supramolecular structures, based on procedures reported in the literature.

Protocol 1: Synthesis of a Generic Substituted Pyrazole Ligand

This protocol is a generalized procedure based on the common synthetic route involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Materials:

-

1,3-dicarbonyl compound (e.g., acetylacetone)

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate or the substituted hydrazine (1 equivalent) to the solution.

-

If the reaction is slow, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterize the final product by NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol 2: Self-Assembly of a this compound-Based Coordination Cage

This protocol describes a general method for the synthesis of a discrete coordination cage from a bis(pyrazolyl) ligand and a metal salt.[9]

Materials:

-

Bis(pyrazolyl) ligand

-

Metal salt (e.g., CoCl₂, Ni(ClO₄)₂, etc.)

-

Suitable solvent system (e.g., water, acetonitrile, methanol)

Procedure:

-

Dissolve the bis(pyrazolyl) ligand in the chosen solvent in a flask.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with stirring.

-

The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days.

-

The self-assembled cage may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

Characterize the structure of the cage by single-crystal X-ray diffraction.

Protocol 3: Solvothermal Synthesis of a this compound-Based MOF

This protocol outlines a typical solvothermal synthesis of a this compound-based MOF.[3][7]

Materials:

-

This compound-based organic linker

-

Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂)

-

Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve the this compound-based organic linker and the metal salt in the solvent.

-

The solution may be sonicated to ensure homogeneity.

-

Seal the vial and place it inside the Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a period of 1-3 days.

-

After the reaction, allow the autoclave to cool down slowly to room temperature.

-

Collect the crystalline MOF product by filtration.

-

Wash the product with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.

-

Characterize the MOF by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the role of this compound ligands in supramolecular self-assembly.

Conclusion and Future Outlook

This compound ligands have proven to be indispensable tools in the construction of functional supramolecular assemblies. Their predictable coordination behavior and synthetic tunability allow for the rational design of complex architectures with tailored properties. The ongoing research in this field is focused on the development of new this compound-based systems with enhanced functionalities for applications in catalysis, sensing, drug delivery, and advanced materials. Future advancements will likely involve the integration of computational modeling with experimental synthesis to predict and realize novel supramolecular structures with unprecedented properties and functions. The continued exploration of this compound chemistry promises to unlock new avenues for innovation across various scientific disciplines.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. Coordination Cages Based on Bis(pyrazolylpyridine) Ligands: Structures, Dynamic Behavior, Guest Binding, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Synthesis of rare earth complexes involving this compound ligands [researchonline.jcu.edu.au]

- 10. Unlocking the potential: strategic synthesis of a previously predicted this compound-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Molecular imine cages with π-basic Au3(this compound) faces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. infoscience.epfl.ch [infoscience.epfl.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Initial Screening of Pyrazolate Compounds for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyrazolate Scaffolds in Oncology

Pyrazoles and their corresponding this compound metal complexes represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives are extensively explored for the design of potent and selective anticancer agents.[2] The versatility of the pyrazole ring allows for diverse chemical substitutions, enabling the fine-tuning of their therapeutic profiles to enhance efficacy and tumor selectivity.[1]

Numerous pyrazole derivatives have demonstrated anticancer activity through multiple mechanisms of action.[2] These compounds have been shown to interact with a variety of critical cellular targets, including protein kinases like EGFR, VEGFR, and CDKs, as well as structural proteins such as tubulin and even DNA itself.[1][2][3] This guide provides a comprehensive overview of the initial in vitro screening process for these compounds, detailing established experimental protocols, presenting quantitative cytotoxicity data, and visualizing the key molecular pathways involved in their mechanism of action.

Experimental Protocols: Cytotoxicity Assessment

The foundational step in screening for anticancer activity is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for quantifying cell viability and proliferation.[4]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's principle is based on the conversion of the water-soluble yellow MTT reagent into an insoluble purple formazan product by mitochondrial dehydrogenase enzymes present in living, metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Appropriate cell culture medium for the selected cancer cell lines

-

Test this compound compounds dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

96-well microtiter plates

-

Microplate reader (wavelength detection at 570 nm)

Procedure for Adherent Cells:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, visible purple precipitates of formazan will form.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the untreated control, and subsequently, the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Procedure for Suspension Cells: For non-adherent cells, the protocol is similar, but cells are seeded and immediately treated with the test compounds.[5] After the MTT incubation step, the plate is centrifuged to pellet the cells and formazan crystals before the supernatant is removed and the solubilization buffer is added.[5]

Data Presentation: Quantitative Cytotoxicity

The efficacy of a compound is quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the cancer cell population. A lower IC₅₀ value is indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives Targeting Kinases

| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 43 | PI3 Kinase | MCF-7 (Breast) | 0.25 | [1] |

| 50 | EGFR, VEGFR-2 | HepG2 (Liver) | 0.71 | [1] |

| 53 | EGFR, VEGFR-2 | HepG2 (Liver) | 15.98 | [1] |

| 54 | EGFR, VEGFR-2 | HepG2 (Liver) | 13.85 | [1] |

| 27 | VEGFR-2 | MCF-7 (Breast) | 16.50 | [1] |

| 22 | EGFR | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 | [1] |

| 23 | EGFR | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 | [1] |

| 33 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| 34 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| 29 | CDK2 | HepG2 (Liver) | 10.05 | [1] |

| 29 | CDK2 | MCF-7 (Breast) | 17.12 |[1] |

Table 2: Anticancer Activity of Diverse Pyrazole and Pyrazoline Hybrids

| Compound ID | Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 15 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.042 | [1] |

| 15 | Tubulin Polymerization Inhibitor | PC3 (Prostate) | 0.61 | [1] |